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molecular formula C15H15BrClN B8326467 2-Benzyl-4-bromoisoindoline hydrochloride

2-Benzyl-4-bromoisoindoline hydrochloride

Cat. No. B8326467
M. Wt: 324.64 g/mol
InChI Key: MCPPKORUMVJNJP-UHFFFAOYSA-N
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Patent
US08377873B2

Procedure details

To a solution of 2-benzyl-4-bromoisoindoline hydrochloride (11 g, 30.96 mmol) in 200 mL EtOAc was added 1M NaOH (100 mL) and the mixture stirred for 30 minutes. The organic layer was separated, washed with brine, dried over anhydrous Na2SO4 and solvent evaporated to an oil which was azeotroped once with PhMe (50 mL). The oil was dissolved in chlorobenzene (50 mL) and 4A molecular sieves (5 g) added to the stirred solution. After 10 minutes, 1-chloroethylchloroformate (5.6 mL, 51 mmol) was added dropwise over 5 minutes. The reaction mixture was then heated to 90° C. for 2 hours, cooled to RT and filtered. The solids were washed with chlorobenzene (5 mL) and MeOH (40 mL). The filtrate was heated to 70° C. for 1 hour, allowed to cool and stirred at RT overnight. The solids were filtered, washed with chlorobenzene (2 mL) and hexane and dried to give 6.84 g of title compound. LRMS (ESI) m/z 198.1 [(M+H)+; calcd for C8H9BrN: 198.0].
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C([N:9]1[CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][C:15]=2[Br:18])[CH2:10]1)C1C=CC=CC=1.[OH-].[Na+].ClC(OC(Cl)=O)C>CCOC(C)=O>[Br:18][C:15]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:16]=1[CH2:17][NH:9][CH2:10]2 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC2=CC=CC(=C2C1)Br
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
ClC(C)OC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4 and solvent
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
was azeotroped once with PhMe (50 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in chlorobenzene (50 mL)
ADDITION
Type
ADDITION
Details
4A molecular sieves (5 g) added to the stirred solution
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids were washed with chlorobenzene (5 mL) and MeOH (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was heated to 70° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
stirred at RT overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with chlorobenzene (2 mL) and hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C2CNCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.84 g
YIELD: CALCULATEDPERCENTYIELD 111.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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